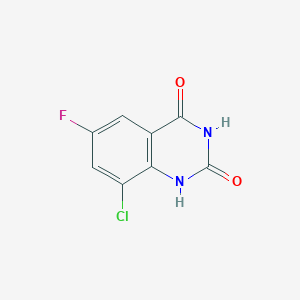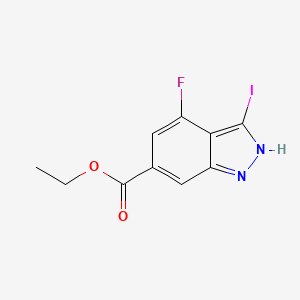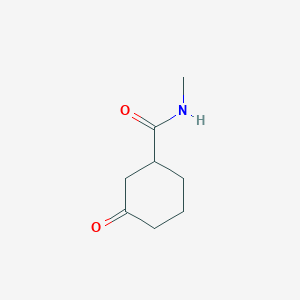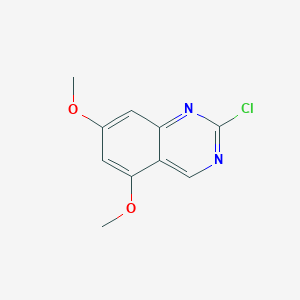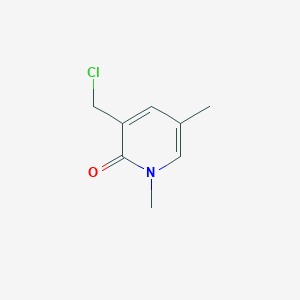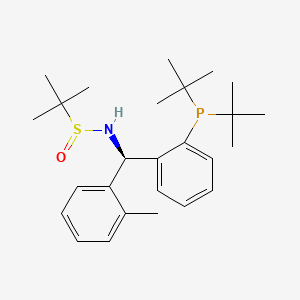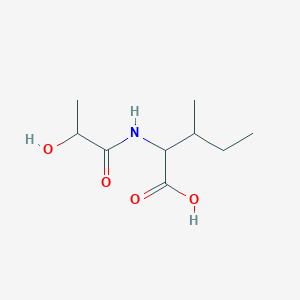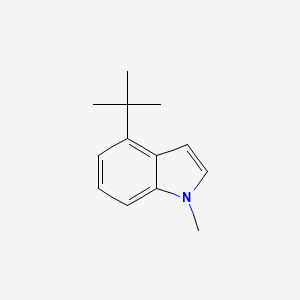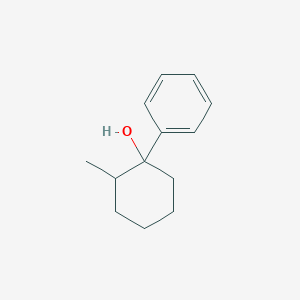
2-Methyl-1-phenylcyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenylcyclohexanol is an organic compound with the molecular formula C₁₃H₁₈O It is a secondary alcohol, characterized by a cyclohexane ring substituted with a methyl group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-1-phenylcyclohexanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-methylcyclohexanone. The reaction typically occurs in an anhydrous ether solvent under reflux conditions, followed by acidic workup to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1-phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products:
Oxidation: 2-Methyl-1-phenylcyclohexanone or 2-Methyl-1-phenylcyclohexanoic acid.
Reduction: 2-Methyl-1-phenylcyclohexane.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2-Methyl-1-phenylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a reagent in organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its effects on biological systems.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-phenylcyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound undergoes enzymatic transformations .
Comparaison Avec Des Composés Similaires
- 1-Methyl-2-phenylcyclohexanol
- 2-Phenylcyclohexanol
- 1-Phenylcyclohexanol
Comparison: 2-Methyl-1-phenylcyclohexanol is unique due to the presence of both a methyl and a phenyl group on the cyclohexane ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different stereochemistry and reactivity patterns, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
15036-22-3 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
2-methyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-11-7-5-6-10-13(11,14)12-8-3-2-4-9-12/h2-4,8-9,11,14H,5-7,10H2,1H3 |
Clé InChI |
SMWRMTHIQDFNPL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


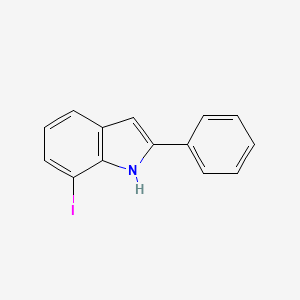
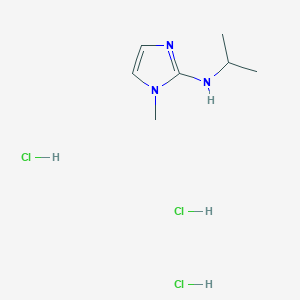
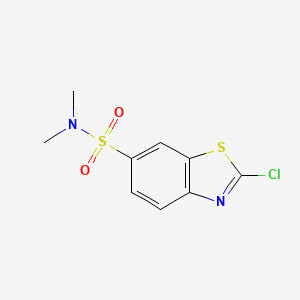
![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)
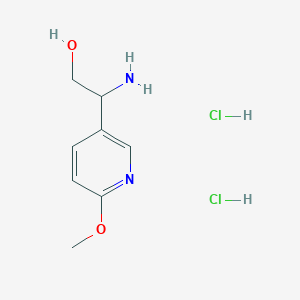
![3-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13654711.png)
